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molecular formula C11H15N B8806926 4-Ethyl-2,3-dihydro-1H-inden-1-amine

4-Ethyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B8806926
M. Wt: 161.24 g/mol
InChI Key: OLBTXMPYGJXNGP-UHFFFAOYSA-N
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Patent
US07884244B2

Procedure details

4-Ethyl-indan-1-one (5.00 g, 31.21 mmol), NaBH3CN (13.70 g, 0.22 mol) and NH4OAc (72.00 g, 0.93 mol) in isopropanol were reacted according to the protocols as outlined in general procedure B to give the desired amine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=O)[CH3:2].[BH3-]C#[N:15].[Na+]>C(O)(C)C>[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][CH:7]2[NH2:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C1=C2CCC(C2=CC=C1)=O
Name
Quantity
13.7 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
NH4OAc
Quantity
72 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C2CCC(C2=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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